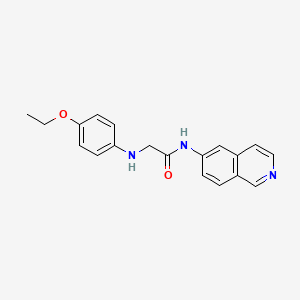
(5E)-5-(benzenesulfonylmethylidene)-2,2-dimethyloxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran is an organic compound characterized by its unique structure, which includes a tetrahydrofuran ring substituted with a phenylsulfonyl group and a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran typically involves the reaction of 2,2-dimethyltetrahydrofuran with a phenylsulfonyl chloride in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions include sulfone and sulfide derivatives, as well as various substituted tetrahydrofuran compounds. These products can be further utilized in different applications, depending on their chemical properties.
Wissenschaftliche Forschungsanwendungen
(E)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran: Lacks the (E)-configuration, leading to different chemical properties.
2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydropyran: Contains a tetrahydropyran ring instead of a tetrahydrofuran ring, resulting in variations in reactivity and applications.
Uniqueness
(E)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran is unique due to its specific (E)-configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding interactions, and overall effectiveness in various applications.
Eigenschaften
Molekularformel |
C13H16O3S |
|---|---|
Molekulargewicht |
252.33 g/mol |
IUPAC-Name |
(5E)-5-(benzenesulfonylmethylidene)-2,2-dimethyloxolane |
InChI |
InChI=1S/C13H16O3S/c1-13(2)9-8-11(16-13)10-17(14,15)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3/b11-10+ |
InChI-Schlüssel |
JZKHKXPGVWOZJB-ZHACJKMWSA-N |
Isomerische SMILES |
CC1(CC/C(=C\S(=O)(=O)C2=CC=CC=C2)/O1)C |
Kanonische SMILES |
CC1(CCC(=CS(=O)(=O)C2=CC=CC=C2)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


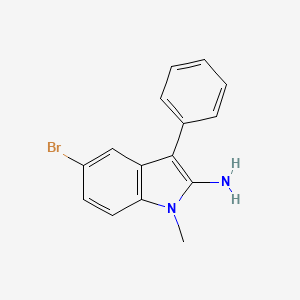

![2-Phenylimidazo[2,1-A]phthalazine](/img/structure/B12910760.png)

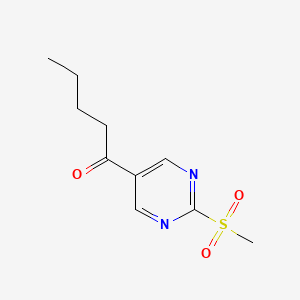

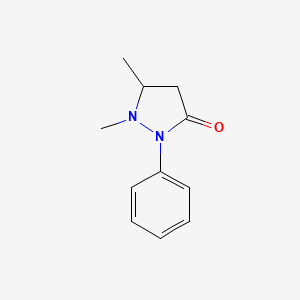
![5-[(tert-Butylsulfanyl)methyl]-4-chloro-1,2-oxazol-3(2H)-one](/img/structure/B12910800.png)
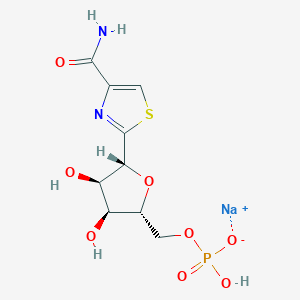
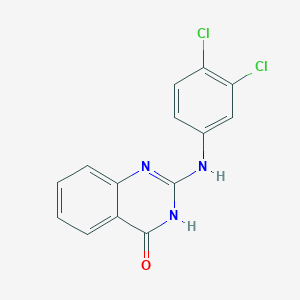
![1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]-](/img/structure/B12910832.png)


